molecular formula C10H10BrNO2 B8807058 N-[2-(2-bromoacetyl)phenyl]acetamide

N-[2-(2-bromoacetyl)phenyl]acetamide

Cat. No. B8807058
M. Wt: 256.10 g/mol
InChI Key: YLLLGHVLWVDLIR-UHFFFAOYSA-N
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Patent
US07498325B2

Procedure details

45.0 g (0.282 mol) of dry bromine were added dropwise to a boiling solution of 50.0 g (0.282 mol) of 1-[2-(acetylamino)phenyl]ethanone in 400 ml of chloroform at room temperature. The solvent was distilled off, the residue was distributed between dichloromethane and saturated ice-cold sodium hydrogen carbonate solution. The organic phase was dried over sodium sulphate, evaporated down in vacuo, the residue was triturated with diethylether and suction filtered. After drying in vacuo 35.4 g (49% of theory) of colourless crystals were obtained, Rf=0.48 (eluant: petroleum ether/ethyl acetate 2/1 v/v).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13](=[O:15])[CH3:14])(=[O:5])[CH3:4]>C(Cl)(Cl)Cl>[C:3]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13](=[O:15])[CH2:14][Br:1])(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=CC=C1)C(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethylether and suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After drying in vacuo 35.4 g (49% of theory) of colourless crystals
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=C(C=CC=C1)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.